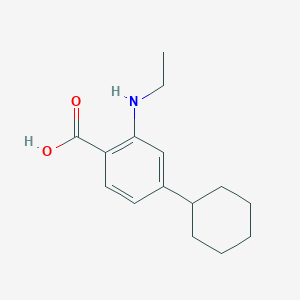

4-Cyclohexyl-2-(ethylamino)benzoic acid

Description

4-Cyclohexyl-2-(ethylamino)benzoic acid is a substituted benzoic acid derivative characterized by a cyclohexyl group at the 4-position and an ethylamino moiety at the 2-position of the aromatic ring.

Propriétés

Numéro CAS |

55377-19-0 |

|---|---|

Formule moléculaire |

C15H21NO2 |

Poids moléculaire |

247.33 g/mol |

Nom IUPAC |

4-cyclohexyl-2-(ethylamino)benzoic acid |

InChI |

InChI=1S/C15H21NO2/c1-2-16-14-10-12(8-9-13(14)15(17)18)11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18) |

Clé InChI |

GXJGDVPFWBTUER-UHFFFAOYSA-N |

SMILES canonique |

CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated to introduce a nitro group at the desired position on the benzene ring.

Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The amino group is then alkylated with ethyl bromide to form the ethylamino group.

Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl

Comparaison Avec Des Composés Similaires

Key Observations :

- The ethylamino group introduces basicity and hydrogen-bonding capacity, contrasting with neutral substituents like ethoxy or ester groups in analogs .

Physicochemical Properties

Solubility and Extraction Behavior

highlights the role of substituents in organic acid extraction. Benzoic acid derivatives with lipophilic groups (e.g., cyclohexyl) likely exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to polar analogs like acetic acid. For example:

- Benzoic acid : $m = 12.5$ (rapid extraction in <5 minutes) .

- Acetic acid : Lower $m$ due to higher water solubility, leading to slower extraction .

While direct data for this compound are unavailable, its cyclohexyl group may increase $m$ relative to unsubstituted benzoic acid, while the ethylamino group could moderate solubility via hydrogen bonding.

Diffusivity and Mobility

In emulsion liquid membranes, effective diffusivity follows: benzoic acid > acetic acid > phenol . The bulky cyclohexyl group in this compound may reduce diffusivity compared to benzoic acid but enhance it relative to phenolic analogs due to reduced hydrogen-bonding networks.

Crystallographic and Hydrogen-Bonding Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.